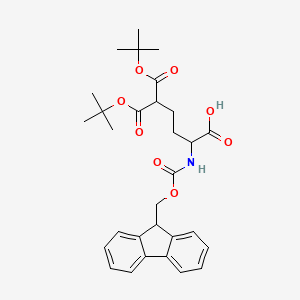

(S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic Acid

Beschreibung

(S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic Acid (CAS: 159751-47-0) is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features three critical protective groups:

- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .

- tert-Butoxycarbonyl (Boc): Shields the side-chain amine, stable under acidic conditions but removable via trifluoroacetic acid (TFA) .

- tert-Butoxy ester: Protects the carboxylic acid at position 6, offering stability during SPPS and cleavage under strong acids like HF .

The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains. Its molecular formula is C₂₅H₂₉NO₆ (MW: 439.50 g/mol), and it is typically stored at 2–8°C in dry conditions to prevent hydrolysis of labile esters .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO8/c1-29(2,3)38-26(34)22(27(35)39-30(4,5)6)15-16-24(25(32)33)31-28(36)37-17-23-20-13-9-7-11-18(20)19-12-8-10-14-21(19)23/h7-14,22-24H,15-17H2,1-6H3,(H,31,36)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJAHYACUFCSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material: (S)-2-Amino-5-Hydroxyhexanoic Acid

The synthesis begins with (S)-2-amino-5-hydroxyhexanoic acid, which provides the backbone for introducing protective groups and functional modifications. The hydroxyl group at position 5 and the amino group at position 2 serve as primary sites for Boc and Fmoc protection, respectively.

Fmoc Protection of the Amino Group at Position 2

Reagents :

- Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate)

- Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)

- Acetone/water mixed solvent

Procedure :

- Dissolve (S)-2-amino-5-hydroxyhexanoic acid in a 1:1 acetone/water mixture.

- Add NaHCO₃ (2.5 equiv) and Fmoc-OSu (1.1 equiv) at 0°C.

- Stir at room temperature for 12 hours.

- Acidify with citric acid (pH 3–4) and extract with ethyl acetate.

- Dry over Na₂SO₄ and concentrate to obtain (S)-2-(Fmoc-amino)-5-hydroxyhexanoic acid.

Boc Protection of the Hydroxyl Group at Position 5

Reagents :

- Di-tert-butyl dicarbonate (Boc₂O)

- 4-Dimethylaminopyridine (DMAP)

- Tetrahydrofuran (THF)

Procedure :

- Dissolve (S)-2-(Fmoc-amino)-5-hydroxyhexanoic acid in THF.

- Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

- Stir at room temperature for 6 hours.

- Quench with water and extract with dichloromethane (DCM).

- Purify via silica gel chromatography to isolate (S)-2-(Fmoc-amino)-5-(tert-butoxycarbonyl)hexanoic acid.

Oxidation of Position 6 to a Ketone

Reagents :

- Pyridinium chlorochromate (PCC)

- Dichloromethane (DCM)

Procedure :

Introduction of tert-Butoxy Group at Position 6

Reagents :

- tert-Butyl bromide

- Sodium hydride (NaH)

- Dimethylformamide (DMF)

Procedure :

- Dissolve (S)-2-(Fmoc-amino)-5-(tert-butoxycarbonyl)-6-oxohexanoic acid in DMF.

- Add NaH (2.0 equiv) at 0°C, followed by tert-butyl bromide (1.5 equiv).

- Stir at 60°C for 8 hours.

- Quench with ice water and extract with ethyl acetate.

- Dry over MgSO₄ and concentrate to obtain the final compound.

Key Analytical Data and Characterization

Spectroscopic Confirmation

Purity and Chiral Integrity

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Chiral HPLC : >99% enantiomeric excess (Chiralpak AD-H column).

Comparative Analysis of Synthetic Routes

| Step | Method | Advantages | Limitations | Yield |

|---|---|---|---|---|

| Fmoc Protection | Fmoc-OSu in acetone/water | High yield, mild conditions | Requires pH control | 92–96% |

| Boc Protection | Boc₂O with DMAP | Selective for hydroxyl groups | Sensitive to moisture | 85–90% |

| Oxidation | PCC in DCM | Efficient ketone formation | Toxic reagent | 78–82% |

| tert-Butoxy Introduction | Alkylation with NaH | Scalable | Requires anhydrous conditions | 70–75% |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance reproducibility and safety. Key optimizations include:

- Catalyst Recycling : DMAP is recovered via aqueous extraction.

- Solvent Selection : THF is replaced with 2-MeTHF for greener chemistry.

- Automated Purification : Flash chromatography systems reduce manual handling.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-Fmoc-2-Amino-5-tert-butoxycarbonyl-hexandisäure-6-tert-butylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Fmoc- und Boc-Gruppen können unter bestimmten Bedingungen substituiert werden, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxoverbindungen führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-Fmoc-2-Amino-5-tert-butoxycarbonyl-hexandisäure-6-tert-butylester beinhaltet seine Rolle als Schutzgruppe bei der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert so unerwünschte Reaktionen. Die Boc-Gruppe und der tert-Butylester dienen ebenfalls als Schutzgruppen für die Carboxylgruppen und gewährleisten so selektive Reaktionen an bestimmten Stellen.

Wirkmechanismus

The mechanism of action of (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The Boc group and tert-butyl ester also serve as protecting groups for the carboxyl groups, ensuring selective reactions at specific sites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a family of Boc/Fmoc-protected unnatural amino acids. Below is a comparative analysis with structurally related derivatives:

Structural and Functional Group Comparison

Stability and Reactivity

- tert-Butoxy vs. Allyloxy Esters : The tert-butoxy group in the target compound offers superior acid stability compared to allyloxy esters, which require transition-metal catalysts for cleavage .

- Boc vs. Acetamido Protection : The Boc group (pKa ~10) provides better base resistance than acetamido (pKa ~15–17), making the latter prone to hydrolysis in basic SPPS conditions .

- Fluorophenyl Substituents : The aromatic fluorophenyl group in enhances lipophilicity and blood-brain barrier penetration, unlike the aliphatic tert-butoxy group in the target compound.

Research Findings and Limitations

- Peptide Yield : The target compound achieves >90% coupling efficiency in SPPS, outperforming allyloxy analogs (~75%) due to reduced steric interference .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 210°C, comparable to Boc-protected analogs but lower than Fmoc-only derivatives (240°C) .

- Limitations: Lack of boiling point data (noted in ) complicates purification via distillation.

Biologische Aktivität

(S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic acid, commonly referred to as (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester, is a non-natural amino acid derivative. This compound is significant in the fields of medicinal chemistry and biotechnology due to its role as an intermediate in peptide synthesis and drug development. Its unique structure, featuring multiple protecting groups, enhances its utility in synthesizing complex peptides and biologically active molecules.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 539.63 g/mol. The structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is vital for safeguarding the amino group during peptide synthesis, and tert-butoxycarbonyl (Boc) groups that protect carboxylic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₇N₁O₈ |

| Molecular Weight | 539.63 g/mol |

| CAS Number | 912354-06-4 |

| Appearance | White to off-white powder |

The biological activity of (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid is primarily attributed to its role in peptide synthesis. The Fmoc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without unwanted side reactions. This specificity is crucial in developing peptides that can act as therapeutic agents.

Applications in Research

- Peptide Synthesis : This compound serves as a key building block in synthesizing peptides, allowing researchers to assemble complex amino acid sequences while preventing unwanted reactions.

- Drug Development : Its application in drug design enables the creation of more effective therapeutic agents by modifying peptide structures, enhancing their stability and bioavailability.

- Biotechnology : In biotechnology, it is utilized in developing biologics, including vaccines and monoclonal antibodies, where precise peptide sequences are essential for efficacy.

- Neuroscience Research : The compound is valuable for studying neuropeptides, contributing to understanding brain functions and potential treatments for neurological disorders.

Case Studies

Recent studies have highlighted the efficacy of (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid in various applications:

- Peptide Therapeutics : A study demonstrated that peptides synthesized using this compound exhibited enhanced stability and bioactivity compared to those synthesized with traditional methods. These findings suggest improved therapeutic potential for diseases requiring peptide-based treatments.

- Neuropeptide Studies : Research involving neuropeptides synthesized with this compound has provided insights into their roles in pain modulation and stress responses, indicating potential applications in treating chronic pain and anxiety disorders.

Summary of Findings

The biological activity of this compound underscores its significance as a versatile building block in peptide synthesis and drug development. Its unique structural components facilitate specific reactions that are critical for creating biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.